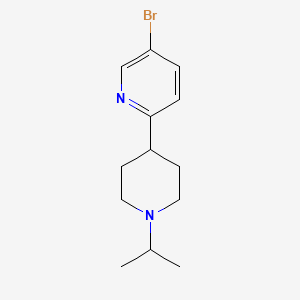![molecular formula C13H10N2O2 B1397998 2-[4-(Hydroxymethyl)phenoxy]nicotinonitrile CAS No. 888967-55-3](/img/structure/B1397998.png)
2-[4-(Hydroxymethyl)phenoxy]nicotinonitrile
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-[4-(Hydroxymethyl)phenoxy]nicotinonitrile is unique and contributes to its potential applications in various fields. Unfortunately, the search results do not provide a detailed analysis of its molecular structure.Scientific Research Applications
-
Organic Semiconductors
- The compound is a type of phenoxyl diradical . Phenoxyl diradicals have shown great semiconducting properties with potential applications in the field of organic photodetectors, organic light-emitting diodes, and organic spintronics .
- The methods of application or experimental procedures involve synthesizing the compound and testing its semiconducting properties .
- The results or outcomes obtained indicate that phenoxyl diradicals provide extra stability due to multiple resonance structures, which makes them show interesting electronic and magnetic properties .
-
Phenoxy Herbicides
- The compound could potentially be used in the synthesis of phenoxy herbicides .
- The methods of application or experimental procedures would involve synthesizing the herbicide and testing its efficacy on various broadleaf weeds .
- The results or outcomes obtained would depend on the specific herbicide synthesized and the weeds it was tested on .
-
Pharmaceuticals
- The compound could potentially be used in the synthesis of pharmaceuticals .
- The methods of application or experimental procedures would involve synthesizing the pharmaceutical and testing its efficacy .
- The results or outcomes obtained would depend on the specific pharmaceutical synthesized and the disease it was tested on .
-
Crisaborole Impurity
- The compound is chemically similar to Crisaborole Impurity 20 .
- The methods of application or experimental procedures would involve synthesizing the impurity and testing its properties .
- The results or outcomes obtained would depend on the specific impurity synthesized and the properties it exhibited .
-
Chemical Synthesis
- The compound could potentially be used in various chemical synthesis processes.
- The methods of application or experimental procedures would involve using the compound as a reagent or intermediate in the synthesis of other chemicals.
- The results or outcomes obtained would depend on the specific chemical synthesized.
-
Material Science
- The compound’s unique structure enables applications in material science.
- The methods of application or experimental procedures would involve using the compound in the synthesis or modification of materials.
- The results or outcomes obtained would depend on the specific material synthesized or modified.
Safety And Hazards
properties
IUPAC Name |
2-[4-(hydroxymethyl)phenoxy]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c14-8-11-2-1-7-15-13(11)17-12-5-3-10(9-16)4-6-12/h1-7,16H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRVSVXXUMABLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)CO)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Hydroxymethyl)phenoxy]nicotinonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



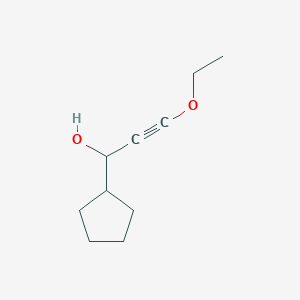
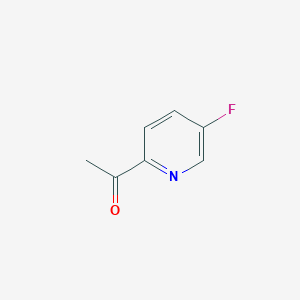
![4,4,5,5-Tetramethyl-2-[2-(2-methylpropyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1397921.png)
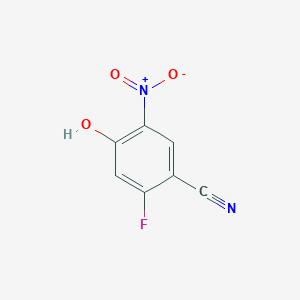
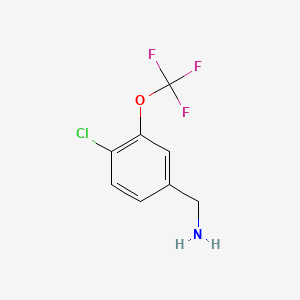
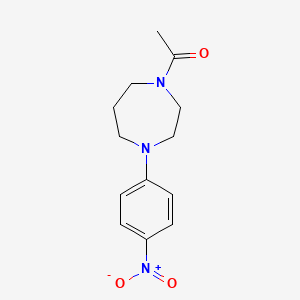
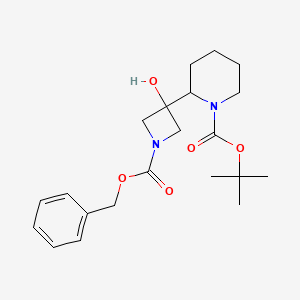

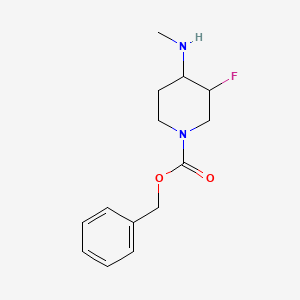
![Ethyl 5-methyl-1H-pyrrolo[3,2-B]pyridine-2-carboxylate](/img/structure/B1397932.png)
![2'-Methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1397935.png)
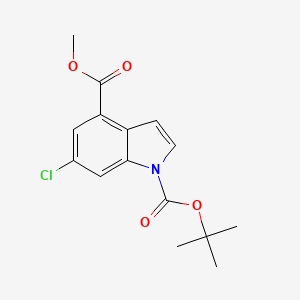
![3-[2-(Oxan-2-yloxy)ethoxy]-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde](/img/structure/B1397937.png)
